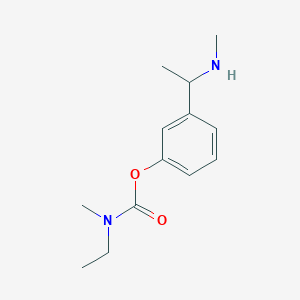

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Description

Properties

IUPAC Name |

[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHTUMLVSBQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745410 | |

| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948051-93-2 | |

| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 3-Hydroxyacetophenone

- Starting Material: 3-hydroxyacetophenone (Formula III)

- Reagents: Ammoniacal methanol, Raney nickel catalyst, hydrogen gas

- Conditions: Reaction in alcohol (preferably methanol) or alcohol-water mixtures, heated under pressure (approx. 80°C, 10 kg/cm² H₂) in an autoclave for 12-14 hours

- Outcome: Formation of racemic 3-(1-(methylamino)ethyl)phenol, isolated after catalyst removal and concentration

- Purification: Formation of hydrochloride salt, extraction with ethyl acetate, neutralization to pH 11-12, recrystallization from ethyl acetate/methanol

- Yield: Approximately 70% isolated yield of the free base after purification

This method avoids hazardous reagents and uses industrially safe materials, making it suitable for scale-up.

Optical Resolution

- Objective: Obtain the optically pure (S)-enantiomer of 3-(1-(methylamino)ethyl)phenol

- Method: Formation of diastereomeric salts with optically active tartaric acid derivatives such as (2R,3R)-tartaric acid, di-O-tolyl tartaric acid, or mandelic acid

- Process: The racemic amine is reacted with the resolving agent, followed by crystallization and base treatment (e.g., sodium hydroxide) to liberate the pure enantiomer

- Yield: Typically moderate, e.g., 27% in some processes, requiring multiple crystallizations for purity

- Notes: This step is crucial for enantiomeric purity but can be economically challenging due to yield loss and additional processing.

Methylation of the Amino Group

- Reagents: Formaldehyde and formic acid for reductive methylation

- Conditions: Reaction of the optically pure amine with formaldehyde in the presence of formic acid under controlled conditions

- Outcome: Conversion of the primary amine to a dimethylamino group, yielding (S)-3-(1-(dimethylamino)ethyl)phenol

- Advantages: This method provides selective methylation without over-alkylation or side reactions.

Carbamate Formation

- Carbamoylating Agents: Ethyl methylcarbamoyl chloride, N,N'-carbonyl diimidazole, carbonyldiimidazole, triphosgene, or methyl carbonate

- Base: Potassium carbonate is preferred; typical molar ratio 2.75–3.25 moles per mole of phenol derivative

- Solvent: Acetonitrile or other nitriles, sometimes esters or chlorinated hydrocarbons

- Temperature: 60–90°C, preferably 70–80°C

- Procedure: The phenolic hydroxyl group reacts with the carbamoyl chloride in the presence of base and solvent to form the carbamate linkage

- Yield: High yields reported, e.g., 78% for the tartrate salt derivative

- Advantages: Use of N,N'-carbonyl diimidazole reduces reagent consumption and cost; reaction conditions are industrially feasible and scalable

- Notes: Sodium hydride has been used but requires special handling; newer methods avoid toxic reagents like methyl iodide.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | Raney Ni, NH₃/MeOH, 80°C, 10 kg/cm² H₂ | ~70 | Industrially safe, scalable |

| Optical Resolution | (2R,3R)-tartaric acid, NaOH | ~27 | Requires multiple crystallizations |

| Methylation | Formaldehyde, formic acid | High | Selective dimethylation |

| Carbamate Formation | Ethyl methylcarbamoyl chloride, K₂CO₃, 70-80°C | 78 | Use of CDI reduces cost, high purity |

Research Findings and Industrial Considerations

- Economic feasibility: Avoidance of toxic reagents like methyl iodide and expensive catalysts (e.g., sodium hydride) improves cost-effectiveness.

- Safety: Use of Raney nickel and ammoniacal methanol under controlled autoclave conditions is industrially accepted; carbamate formation with potassium carbonate is safer than sodium hydride routes.

- Stereochemical control: Optical resolution remains a bottleneck due to low yield and multiple crystallizations, though alternative resolving agents have been explored.

- Process optimization: Recent methods employ N,N'-carbonyl diimidazole to reduce reagent consumption and improve carbamate formation efficiency.

- Purity and scalability: The described methods yield pharmaceutically acceptable purity suitable for further formulation and application.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Neuropharmacological Applications

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is primarily studied for its role as an acetylcholinesterase (AChE) inhibitor. This mechanism is crucial for enhancing cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease.

Anticancer Potential

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HSC-2 | 5.85 | Induction of apoptosis via caspase activation |

| HL-60 | <1 | Cell cycle arrest and apoptosis |

| A549 | 3.0 | Inhibition of proliferation |

These findings demonstrate its potential as a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.

Comparative Studies

Comparative analyses with other known AChE inhibitors, such as donepezil, reveal that this compound may exhibit comparable or superior efficacy in vitro. This positions it as a promising therapeutic agent for cognitive disorders.

Physical Properties

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5

Mechanism of Action

The mechanism of action of 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

- CAS No.: 948051-93-2

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

Structural Features: This compound belongs to the carbamate class, characterized by an ethyl(methyl)carbamate group attached to a phenyl ring substituted with a methylaminoethyl side chain. Its stereochemistry (S-configuration) is critical for biological activity, as seen in analogs like rivastigmine, a cholinesterase inhibitor .

Applications :

Primarily investigated as a pharmaceutical intermediate or active metabolite, it shares structural motifs with acetylcholinesterase inhibitors used in neurodegenerative diseases .

Comparison with Structurally Similar Compounds

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

- CAS No.: 25081-93-0

- Molecular Formula : C₁₃H₂₀N₂O₂

- Key Differences: Replaces the methylamino group with dimethylamino and the ethyl(methyl)carbamate with dimethylcarbamate. Pharmacological Role: Acts as a rivastigmine analog (desmethyl rivastigmine) with altered cholinesterase inhibition kinetics .

3-Acetylphenyl ethyl(methyl)carbamate (Rivastigmine Related Compound D)

- CAS No.: 855300-09-3

- Molecular Formula: C₁₂H₁₅NO₃

- Key Differences: Substitutes the methylaminoethyl group with an acetyl moiety. Activity: Loss of amino functionality reduces cholinesterase binding affinity, making it a metabolite or impurity in rivastigmine synthesis .

(R)-3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

- CAS No.: 856408-80-5

- Molecular Formula: C₁₂H₁₇NO₃

- Key Differences: Replaces the methylamino group with a hydroxyethyl group. Physicochemical Properties: Lower molecular weight (223.27 g/mol) and higher polarity due to the hydroxyl group, likely reducing CNS penetration .

Physicochemical and Pharmacological Data

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) | Primary Application |

|---|---|---|---|---|---|---|

| Target Compound | 948051-93-2 | C₁₃H₂₀N₂O₂ | 236.31 | Methylaminoethyl, ethyl(methyl)carbamate | 1.8 | Pharmaceutical intermediate |

| 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | 25081-93-0 | C₁₃H₂₀N₂O₂ | 236.32 | Dimethylamino, dimethylcarbamate | 2.1 | Rivastigmine analog |

| 3-Acetylphenyl ethyl(methyl)carbamate | 855300-09-3 | C₁₂H₁₅NO₃ | 221.25 | Acetyl, ethyl(methyl)carbamate | 1.5 | Rivastigmine metabolite |

| (R)-3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate | 856408-80-5 | C₁₂H₁₇NO₃ | 223.27 | Hydroxyethyl, ethyl(methyl)carbamate | 0.9 | Research compound |

*LogP values estimated via HPLC or computational methods .

Biological Activity

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, also known by its CAS number 948051-93-2, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological systems, particularly through modulation of neurotransmitter systems.

The primary mechanism of action for this compound involves its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to increased levels of ACh in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions such as Alzheimer's disease and other cognitive disorders where cholinergic signaling is compromised .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. Studies demonstrate that it can:

- Increase ACh Levels : In vivo studies on rat hippocampal slices have shown that administration of this compound leads to a dose-dependent increase in ACh concentrations in critical brain regions involved in memory and learning .

- Enhance Cognitive Function : The compound has been evaluated for its potential to improve cognitive function in animal models, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Anticholinesterase Activity

The anticholinesterase activity of this compound is notable. It has been shown to selectively inhibit AChE in various brain regions, with a more pronounced effect in the hippocampus and cortex compared to other areas like the striatum . This selectivity may contribute to its efficacy in enhancing cognitive functions while minimizing peripheral side effects.

Study 1: In Vivo Efficacy

In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The study measured performance using standard behavioral tests (e.g., Morris water maze), indicating enhanced spatial learning abilities attributed to increased cholinergic activity .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, the compound reaches peak plasma concentrations within 30 minutes, with a half-life allowing for sustained ACh elevation over several hours. This profile suggests potential for once-daily dosing regimens in therapeutic settings .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | AChE Inhibition | Cognitive Enhancement | Selectivity |

|---|---|---|---|---|

| This compound | 948051-93-2 | High | Significant | High (hippocampus/cortex) |

| Donepezil | 120014-06-4 | Moderate | Significant | Moderate |

| Rivastigmine | 123441-03-2 | High | Significant | Low |

This table highlights the comparative efficacy and selectivity of this compound against established AChE inhibitors used in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A multi-step synthesis approach is commonly employed, starting with carbamate formation under a nitrogen atmosphere to prevent oxidation. For example, EP 4374877 A2 describes a protocol involving sequential additions of borane reagents and aqueous base for intermediate purification . Optimization strategies include:

- Temperature control (e.g., maintaining 0°C during borane addition to minimize side reactions).

- Use of anhydrous solvents (e.g., ethyl acetate) and inert gas purging.

- Catalytic methods for stereochemical control, particularly for the (S)-enantiomer, which is pharmacologically relevant in related compounds like Rivastigmine .

Q. What analytical techniques are effective for purity assessment and structural elucidation of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection to quantify impurities, referencing standards such as Rivastigmine Impurity B (EP) (CAS 855300-09-3) for calibration .

- Mass Spectrometry (MS) : High-resolution MS (e.g., mzCloud data) confirms molecular ions (e.g., [M+H]⁺ at m/z 303.33 for related carbamates) and fragments .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions, particularly the ethyl(methyl)carbamate group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid dermal/respiratory exposure .

- Environmental Controls : Use sealed containers to prevent contamination of drains or groundwater. Conduct waste disposal via approved hazardous waste programs .

- Storage : Store under nitrogen at –20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its cholinesterase inhibitory activity?

- Methodological Answer :

- Enantioselective Synthesis : Prepare (R)- and (S)-enantiomers via chiral catalysts (e.g., palladium-mediated asymmetric hydrogenation) .

- In Vitro Assays : Compare half-maximal inhibitory concentrations (IC₅₀) using acetylcholinesterase (AChE) from human erythrocytes. Rivastigmine’s (S)-enantiomer shows ~10-fold higher AChE affinity than the (R)-form, suggesting similar stereochemical dependence .

- Molecular Docking : Model interactions between the carbamate group and AChE’s catalytic triad (Ser200, His440, Glu327) to rationalize activity differences .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously (IV) or orally to Sprague-Dawley rats. Collect plasma/brain samples at timed intervals.

- LC-MS/MS Quantification : Use a validated method with deuterated internal standards (e.g., Rivastigmine-d₆) to measure brain-to-plasma ratios. Rivastigmine achieves BBB penetration with a brain/plasma ratio of 0.8–1.2 .

- Microdialysis : Monitor extracellular fluid in the hippocampus to assess real-time cholinesterase inhibition .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, temperature) using response surface methodology.

- Byproduct Analysis : Identify side products (e.g., N-oxide derivatives) via LC-MS to pinpoint yield-limiting steps. For example, overalkylation during ethyl(methyl)carbamate formation may reduce efficiency .

- Cross-Validation : Reproduce protocols from EP 4374877 A2 (70.3 mmol scale, 141 mmol borane reagent) as a baseline .

Methodological Notes

- Regulatory Compliance : Although not a Schedule I compound, follow FDA guidelines for preclinical testing due to structural similarity to regulated opioids (e.g., Fentanyl methyl carbamate) .

- Data Reproducibility : Use reference standards (e.g., Rivastigmine Imp. B) from authoritative catalogs (e.g., Pharmaceutical Reference Standard Catalogue 2022) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.